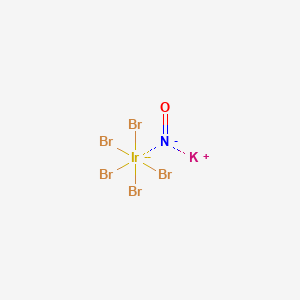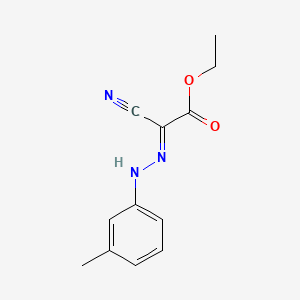
Acetic acid, cyano((3-methylphenyl)hydrazono)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, cyano((3-methylphenyl)hydrazono)-, ethyl ester is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a cyano group, a hydrazono group, and an ethyl ester group, making it a unique and versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, cyano((3-methylphenyl)hydrazono)-, ethyl ester typically involves the reaction of ethyl cyanoacetate with 3-methylphenylhydrazine under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids or bases, can further enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the cyano group can be converted to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrazono group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halides (e.g., HCl, HBr) or alkoxides (e.g., NaOEt) in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
Acetic acid, cyano((3-methylphenyl)hydrazono)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of acetic acid, cyano((3-methylphenyl)hydrazono)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The hydrazono group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or antiviral activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Phenylhydrazine derivatives: Compounds with similar hydrazono groups, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Acetic acid, cyano((3-methylphenyl)hydrazono)-, ethyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its cyano and hydrazono groups provide versatility in synthetic applications, while its ester group contributes to its pleasant odor and potential use in flavoring and fragrance industries.
Eigenschaften
CAS-Nummer |
3994-20-5 |
|---|---|
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
ethyl (2E)-2-cyano-2-[(3-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)11(8-13)15-14-10-6-4-5-9(2)7-10/h4-7,14H,3H2,1-2H3/b15-11+ |
InChI-Schlüssel |
GRLXXLBSLUTTDE-RVDMUPIBSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N/NC1=CC=CC(=C1)C)/C#N |
Kanonische SMILES |
CCOC(=O)C(=NNC1=CC=CC(=C1)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



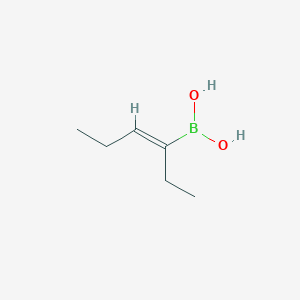

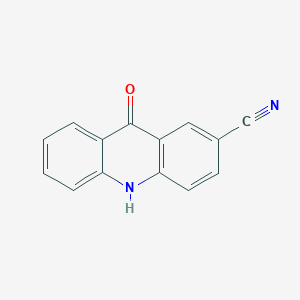
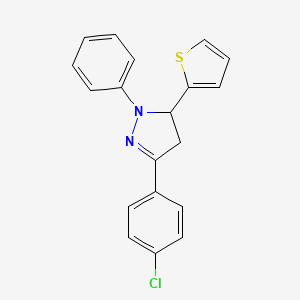

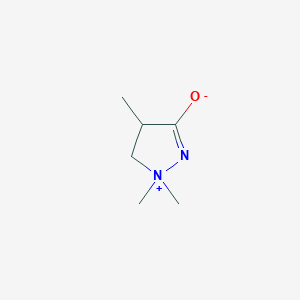
![[(1R,2R)-2-butylcyclopropyl]boronic acid](/img/structure/B14134879.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B14134886.png)
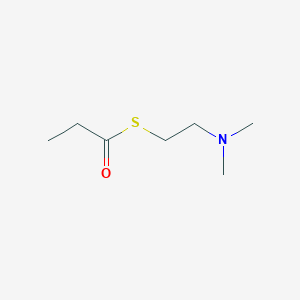
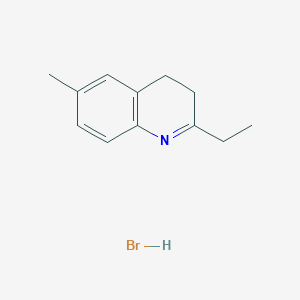
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B14134922.png)
![5-oxo-N-(2-phenylethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14134927.png)
